molecular formula C10H11N3O B163136 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 132874-67-0

5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No. B163136
CAS RN: 132874-67-0
M. Wt: 189.21 g/mol
InChI Key: WZANXVXLOKIMAM-UHFFFAOYSA-N
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Description

5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1 is a heterocyclic organic compound that contains an imidazoquinolinone ring system.

Scientific Research Applications

5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In immunology, this compound has been shown to enhance the immune response by increasing the production of cytokines, which are important signaling molecules involved in immune regulation. This compound has also been shown to activate dendritic cells, which are important antigen-presenting cells involved in the initiation of immune responses.
In neuroscience, this compound has been shown to enhance the survival and differentiation of neural stem cells, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have anti-cancer effects and to enhance the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the enhancement of the immune response, and the promotion of neural stem cell survival and differentiation. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is its high potency and specificity, making it a valuable tool for studying the Wnt/β-catenin signaling pathway. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are many potential future directions for the study of 5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research, immunology, and neuroscience. Its high potency and specificity make it a valuable tool for studying the Wnt/β-catenin signaling pathway. However, further studies are needed to fully understand its mechanism of action, safety, and toxicity profile. The development of this compound derivatives with improved solubility and pharmacokinetic properties may also open up new avenues for research and therapeutic applications.

properties

CAS RN

132874-67-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)

InChI Key

WZANXVXLOKIMAM-UHFFFAOYSA-N

SMILES

C1C(CN2C3=C1C=CC=C3NC2=O)N

Canonical SMILES

C1C(CN2C3=C1C=CC=C3NC2=O)N

synonyms

4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5-amino-5,6-dihydro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate (1.65 g, 0.057 mol) was dissolved in methanol HCl (85 mL) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure to give 1.29 g of crude product. An analytical sample was recrystallized from methanol and ether to give a pink solid, mp >300° C. Anal. Calcd. for C10H11N3O.HCl.1/2H2O: C, 51.58; H, 5.58; Cl, 15.11; N, 17.90. Found: C, 51.04; H, 5.47; Cl, 15.10; N, 17.86.
Name
t-Butyl (1,2,5,6-tetrahydro-2-oxo-4H-imidazo(4,5,1-ij)quinolin-5-yl)carbamate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

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